Cas no 945978-45-0 (1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol)

1-{1,1'-Biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol with a biphenyl backbone, offering unique steric and electronic properties due to the trifluoroethanol moiety. Its structure combines the rigidity of the biphenyl group with the electron-withdrawing effects of the trifluoromethyl group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits enhanced stability and reactivity in cross-coupling reactions, facilitating the construction of complex molecular architectures. Its chiral center allows for potential applications in asymmetric synthesis, while the fluorine atoms contribute to improved metabolic stability in bioactive molecules. This compound is particularly useful in fine chemical and material science research.
1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol structure
945978-45-0 structure
Product name:1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol
CAS No:945978-45-0
MF:C14H11F3O
MW:252.231754541397
MDL:MFCD32661935
CID:5521062
PubChem ID:66649259

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • α-(Trifluoromethyl)[1,1'-biphenyl]-2-methanol
    • 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanol
    • 2,2,2-Trifluoro-1-(2-phenylphenyl)ethan-1-ol
    • 2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol
    • 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol
    • MDL: MFCD32661935
    • Inchi: 1S/C14H11F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,18H
    • InChI Key: BGBIUILYNBOXDU-UHFFFAOYSA-N
    • SMILES: C1=CC(C2C=CC=CC=2)=C(C(C(F)(F)F)O)C=C1

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1860943-0.25g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
0.25g
$774.0 2023-09-18
Enamine
EN300-1860943-10g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
10g
$3622.0 2023-09-18
Enamine
EN300-1860943-5g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
5g
$2443.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528813-5g
1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-ol
945978-45-0 98%
5g
¥11232.00 2024-04-24
Enamine
EN300-1860943-2.5g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1860943-5.0g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
5g
$2110.0 2023-06-03
Enamine
EN300-1860943-0.1g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
0.1g
$741.0 2023-09-18
Enamine
EN300-1860943-10.0g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
10g
$3131.0 2023-06-03
Enamine
EN300-1860943-1.0g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
1g
$728.0 2023-06-03
Enamine
EN300-1860943-1g
1-{[1,1'-biphenyl]-2-yl}-2,2,2-trifluoroethan-1-ol
945978-45-0
1g
$842.0 2023-09-18

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Production Method

Production Method 1

Reaction Conditions
1.1R:Bu4N+ •F-, S:THF, rt
1.2R:HCl, S:H2O, 1 h, rt
Reference
Synthesis and Properties of CF3(OCF3)CH-Substituted Arenes and Alkenes
By Xu, Wen-Qi et al, Chinese Journal of Chemistry, 2020, 38(8), 847-854

Production Method 2

Reaction Conditions
1.1R:KI, R:PPh3, S:MeCN, 30 min, 70°C
1.210 min, 70°C; 3 h, 70°C
1.3R:H2O
2.1R:F3CCO2H, R:NFSI, C:Pd(dba)2, C:27318-90-7, S:Dioxane, 6 h, 25°C
2.2R:NaHCO3, S:H2O, 20 min, 25°C
Reference
Palladium-Catalyzed Direct Approach to α-Trifluoromethyl Alcohols by Selective Hydroxylfluorination of gem-Difluoroalkenes
By Zhang, Bin et al, European Journal of Organic Chemistry, 2018, 2018(36), 5007-5015

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Raw materials

1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol Preparation Products

Additional information on 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol

1-{1,1'-Biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol

The compound 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol (CAS No: 945978-45-0) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of fluoroalcohols and is characterized by its biphenyl group attached to a trifluoroethyl alcohol moiety. The biphenyl group contributes to the molecule's aromaticity and stability, while the trifluoroethyl group introduces significant electron-withdrawing effects due to the presence of three fluorine atoms. These properties make this compound a valuable substrate in various chemical and pharmaceutical applications.

Recent studies have highlighted the importance of biphenyl-containing compounds in drug discovery and materials science. The trifluoroethyl alcohol moiety in this compound is particularly interesting due to its ability to participate in hydrogen bonding and its potential as a bioisostere in medicinal chemistry. Researchers have explored the use of this compound as a building block for synthesizing more complex molecules with enhanced pharmacokinetic profiles.

In terms of synthesis, 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol can be prepared via several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 1-bromo-biphenyl with a trifluoroethyl alcohol derivative under palladium-catalyzed coupling conditions. This approach has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.

The biphenyl group in this compound plays a crucial role in determining its physical and chemical properties. Biphenyl systems are known for their rigidity and planarity, which can influence the molecule's solubility, stability, and reactivity. Recent computational studies have shown that the presence of three fluorine atoms on the ethanolic chain significantly alters the electronic distribution of the molecule, making it more susceptible to nucleophilic attack in certain reaction conditions.

Applications of 1-{1,1'-biphenyl-2-yl}-2,2,2-trifluoroethan-1-ol span across multiple disciplines. In pharmaceuticals, it has been used as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas such as cancer and inflammation. Its ability to act as a hydrogen bond donor makes it an attractive candidate for designing drugs with improved bioavailability.

Moreover, this compound has found applications in materials science as a precursor for advanced polymers and coatings. The trifluoroethyl group imparts hydrophobicity and thermal stability to the resulting materials, making them suitable for high-performance applications in aerospace and electronics industries.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 1-{1,biphenyl}-trifluoroethanol derivatives. Researchers are focusing on developing catalysts that can facilitate these reactions under milder conditions while minimizing waste generation.

In conclusion, CAS No: 945978-45-0, or 1-{1,biphenyl}-trifluoroethanol, is a versatile compound with significant potential across various fields. Its unique combination of aromaticity and fluorinated alcohol functionality makes it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.

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